D-Amethopterin
Description
Historical Context of Folic Acid Antagonists and D-Amethopterin's Emergence
The development of folic acid antagonists is a landmark in the history of chemotherapy. In the mid-1940s, a pivotal observation was made by Dr. Sidney Farber, who noted that administering folic acid to children with acute lymphoblastic leukemia seemed to accelerate the disease's progression. mdedge.com This led to the crucial hypothesis that blocking the action of folic acid could, in turn, inhibit the proliferation of cancer cells. mdedge.com
This insight spurred a collaboration with the research team at Lederle Laboratories, including Dr. Yellapragada SubbaRow, who was instrumental in synthesizing compounds designed to act as folic acid antagonists. mdedge.com The first major breakthrough from this effort was Aminopterin , which, in 1947, was shown to induce temporary remissions in children with leukemia, marking a new era in cancer treatment. mdedge.comnih.govwikipedia.orgcancernetwork.com
Following the development of Aminopterin, the team synthesized a derivative, Amethopterin (B1665966) , which featured an additional methyl group. nih.gov In animal studies, Amethopterin, later known as Methotrexate (B535133), demonstrated a better ratio of therapeutic activity to toxicity compared to Aminopterin and subsequently replaced it in clinical practice by 1956. nih.gov These compounds, often called antifolates, exert their effect by inhibiting the enzyme dihydrofolate reductase (DHFR) . nih.govproteopedia.orgwikipedia.org This enzyme is critical for converting dihydrofolate into its active form, tetrahydrofolate, a key cofactor required for the synthesis of nucleotides necessary for DNA and RNA production, thereby halting cell division. proteopedia.orgnih.gov The initial synthesis of amethopterin produced a mixture of its stereoisomers, with the L-isomer later being identified as the pharmacologically active component.
Stereoisomeric Relationship with L-Amethopterin (Methotrexate)
Amethopterin possesses a chiral carbon atom in its glutamate (B1630785) moiety, meaning it can exist in two different spatial configurations that are mirror images of each other. These non-superimposable mirror images are known as enantiomers or stereoisomers. The two enantiomers of amethopterin are designated as this compound and L-Amethopterin. nih.gov The L-isomer, L-Amethopterin, is the chemical entity universally known as the drug Methotrexate . proteopedia.orgnih.gov
Research has established that the biological activity of these two isomers is vastly different, a direct consequence of the stereospecificity of biological systems, such as enzymes and cellular transport proteins. While this compound can inhibit the isolated target enzyme, its activity on whole cells is significantly diminished compared to its L-isomer. nih.gov
A 1984 study published in Cancer Research investigated the biological effects of this compound after discovering that it was present as a contaminant in some commercial preparations of Methotrexate. nih.gov The findings revealed a critical distinction in its activity:
Enzyme Inhibition: this compound was found to be a good inhibitor of the isolated dihydrofolate reductase (DHFR) enzyme from both murine (mouse) and human tumor cells. nih.gov
Cell Growth Inhibition: In stark contrast, it was a poor inhibitor of the growth of intact tumor cell lines, such as L1210 (murine leukemia) and CCRF-CEM (human T-cell leukemia). nih.gov
This discrepancy is primarily attributed to differences in cellular transport and metabolism. The L-isomer (Methotrexate) is actively transported into cells via the reduced folate carrier (SLC19A1) and is subsequently converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase. nih.gov This polyglutamation traps the drug inside the cell and increases its inhibitory activity. This compound is a poor substrate for these transport and enzymatic processes, which severely limits its intracellular concentration and, therefore, its ability to inhibit cell growth. nih.govnih.gov Further research has shown that the intestinal absorption of this compound is less than 3%, making it a useful, poorly absorbed marker for studying the pharmacokinetics of its L-isomer. nih.gov
| Isomer | DHFR Enzyme Inhibition nih.gov | Whole Cell Growth Inhibition nih.gov | Intestinal Absorption nih.gov |
| This compound | Good | Poor | < 3% |
| L-Amethopterin (Methotrexate) | Good | Potent | Actively Absorbed |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317276 | |
| Record name | D-Methotrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51865-79-3 | |
| Record name | D-Methotrexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51865-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Amethopterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051865793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Methotrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-N-(2,4-diamino-6-pteridinyl(dimethylamino)benzoyl)glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12798130R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action and Target Interactions
Distinction from L-Amethopterin's Primary Target (Dihydrofolate Reductase)
L-Amethopterin, clinically known as methotrexate (B535133), is a potent inhibitor of dihydrofolate reductase (DHFR). proteopedia.orgtfhd.comrevistamedicinamilitara.romdpi.comwikipedia.org This enzyme is crucial for the synthesis of nucleotides, and its inhibition disrupts DNA replication, leading to cell death. proteopedia.orgmdpi.comnih.gov This mechanism is the basis for its use in cancer chemotherapy and for its immunosuppressive effects. proteopedia.orgtfhd.comrevistamedicinamilitara.romdpi.com
While L-Amethopterin effectively targets DHFR, research indicates that D-Amethopterin also exhibits inhibitory activity against this enzyme, specifically in Pneumocystis carinii. scienceopen.comresearchgate.net However, the primary focus of recent research on this compound has shifted to a different and novel molecular target.
This compound as a Novel Inhibitor of Helicobacter pylori Phosphopantetheine Adenylyltransferase (HpPPAT)
A significant area of investigation for this compound is its role as an inhibitor of Helicobacter pylori phosphopantetheine adenylyltransferase (HpPPAT). scienceopen.comtandfonline.comnih.gov This enzyme is vital for the biosynthesis of coenzyme A in H. pylori, a bacterium linked to various gastric diseases. scienceopen.comnih.govmdpi.com The lack of a close human homologue for HpPPAT makes it an attractive target for the development of novel antibiotics. tandfonline.comresearchgate.net
Binding Affinity and Inhibition Kinetics with HpPPAT
Studies have demonstrated that this compound acts as a mixed inhibitor of HpPPAT activity, meaning it can bind to both the free enzyme and the enzyme-substrate complex. scienceopen.complos.org It simultaneously occupies the binding sites for both 4'-phosphopantetheine (B1211885) (Ppant) and ATP. scienceopen.comnih.govuniprot.org
Isothermal titration calorimetry (ITC) has been employed to determine the binding affinity of this compound for HpPPAT. The dissociation constant (Kd) was measured to be 31.16 ± 0.34 µM, indicating a micromolar binding affinity. scienceopen.com The binding process is exothermic, with a standard-state enthalpy (ΔH°) of -12.10 ± 3.74 kJ/mol and a calculated standard-state entropy (ΔS°) of 45.69 ± 1.23 J/mol/K. scienceopen.com
Steady-state kinetic inhibition assays have further characterized the inhibitory action of this compound. It exhibits mixed inhibition against both Ppant, with an inhibition constant (Ki) of 362.9 µM, and ATP, with a Ki of 267.4 µM. scienceopen.complos.org
| Parameter | Value | Method |
| Binding Affinity (Kd) | 31.16 ± 0.34 µM | Isothermal Titration Calorimetry (ITC) |
| Inhibition Constant (Ki) vs. Ppant | 362.9 µM | Steady-State Kinetic Inhibition Assay |
| Inhibition Constant (Ki) vs. ATP | 267.4 µM | Steady-State Kinetic Inhibition Assay |
| Standard-State Enthalpy (ΔH°) | -12.10 ± 3.74 kJ/mol | Isothermal Titration Calorimetry (ITC) |
| Standard-State Entropy (ΔS°) | 45.69 ± 1.23 J/mol/K | Calculated from ITC data |
Structural Basis of HpPPAT Interaction
The structural basis for the interaction between this compound and HpPPAT has been elucidated through docking models. scienceopen.comresearchgate.net this compound is predicted to lie within the dinucleotide-binding site of the enzyme. researchgate.net The interaction is stabilized by a network of hydrogen bonds and nonpolar interactions. researchgate.net
Specifically, hydrogen bonds are formed with the side chains of three conserved HpPPAT residues: Thr10, Ser39, and Lys42. researchgate.net Additionally, nonpolar interactions have been identified with six other residues: Pro8, Gly9, His18, Arg88, Tyr98, and Arg133. researchgate.net With the exception of Arg133, these residues are highly conserved in bacterial PPATs and are crucial for substrate binding. researchgate.net
Computational Modeling and Docking Studies
Virtual high-throughput screening and computational docking studies were instrumental in identifying this compound as a potential inhibitor of HpPPAT. scienceopen.com Docking models, particularly those generated using the CDOCKER algorithm, predicted that this compound binds to both the ATP- and Ppant-binding sites. scienceopen.comresearchgate.net This dual occupancy is consistent with the experimental finding that this compound is a mixed inhibitor. scienceopen.comresearchgate.net The docked model of the this compound-HpPPAT complex provides a framework for rational drug optimization to enhance its inhibitory efficacy. scienceopen.comnih.gov
This compound's Antimicrobial Activity Research
Research has explored the antimicrobial potential of this compound against specific pathogens.
Activity against Pneumocystis carinii
This compound has been shown to inhibit the dihydrofolate reductase activity of Pneumocystis carinii, a fungus that can cause severe pneumonia in immunocompromised individuals. scienceopen.comresearchgate.nettandfonline.com This finding suggests a potential therapeutic application for this compound in treating infections caused by this organism.
Activity against Helicobacter pylori
Recent research has identified this compound as a potential agent against Helicobacter pylori, the bacterium responsible for various gastric diseases, including gastritis and peptic ulcers. nih.govplos.org The investigation into its anti-H. pylori properties has revealed a specific molecular target and mechanism of action, positioning it as a lead compound for the development of novel antibiotics. nih.govscienceopen.com
Detailed Research Findings
The primary mechanism through which this compound exerts its effect on H. pylori is the inhibition of the enzyme phosphopantetheine adenylyltransferase (HpPPAT). scienceopen.comuniprot.org This enzyme is crucial as it catalyzes the penultimate step in the biosynthesis of coenzyme A, a vital cofactor for bacterial viability. plos.orgscienceopen.com The inactivation of HpPPAT disrupts essential metabolic pathways, ultimately leading to bacterial cell death. scienceopen.comuniprot.org
Virtual high-throughput screening of a compound database against the crystal structure of HpPPAT initially identified this compound as a potential inhibitor. plos.orgscienceopen.com Subsequent experimental validation confirmed its activity. scienceopen.com Studies have characterized this compound as a mixed inhibitor of HpPPAT, meaning it can bind to the enzyme simultaneously at both the 4'-phosphopantetheine- and ATP-binding sites. nih.govscienceopen.com This dual-site binding contributes to its inhibitory efficacy. scienceopen.com
The binding affinity of this compound to HpPPAT has been determined to be in the low micromolar range. tandfonline.com Specifically, it exhibits an inhibition constant (Ki) of 362.9 μM. tandfonline.com While this indicates a moderate binding affinity, it is considered sufficiently potent for this compound to serve as a foundational compound for further drug development and optimization. nih.govscienceopen.com
Morphological studies using transmission electron microscopy have provided visual evidence of this compound's effect on H. pylori. Following treatment with the compound, H. pylori cells exhibit characteristics associated with cell death, including a transformation into a coccoid form. plos.orgresearchgate.net This change in morphology is a recognized indicator of bacterial demise. plos.org
The specificity of HpPPAT in bacteria, sharing minimal identity with its human counterpart, makes it an attractive target for antimicrobial drug discovery, as inhibitors are less likely to affect human cells. tandfonline.com The unique succinylase pathway in H. pylori for lysine (B10760008) production further highlights the potential for targeted therapies. tandfonline.com
Below is a data table summarizing the key inhibitory findings for this compound against H. pylori phosphopantetheine adenylyltransferase.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Inhibition Type |
| This compound | Helicobacter pylori phosphopantetheine adenylyltransferase (HpPPAT) | 362.9 μM | Mixed |
Advanced Studies in Cellular Transport and Pharmacokinetics
Stereoselective Transport Mechanisms of D-Amethopterin
The cellular uptake of folates and their analogs, like amethopterin (B1665966), is primarily mediated by two major transport systems: the Proton-Coupled Folate Transporter (PCFT) and the Reduced Folate Carrier (RFC). jst.go.jp Research has revealed that these transporters exhibit significant stereoselectivity, favoring the naturally occurring L-isomers over their D-counterparts.
Proton-Coupled Folate Transporter (PCFT) Interactions
The PCFT, encoded by the SLC46A1 gene, is highly expressed in the small intestine and plays a crucial role in the intestinal absorption of dietary folates. jst.go.jpnih.gov It functions optimally in acidic environments, utilizing a proton gradient to drive the transport of its substrates across the cell membrane. jst.go.jpcuni.cz
Studies utilizing human embryonic kidney (HEK293) cells expressing the human PCFT (hPCFT) have demonstrated a marked difference in the transport kinetics between L-amethopterin and this compound. The transport of both enantiomers follows Michaelis-Menten kinetics, but their affinities for the transporter vary significantly. nih.gov
For L-amethopterin, the Michaelis constant (Km), a measure of the substrate concentration at which the transport rate is half of the maximum, is approximately 5.0 µM. nih.gov In contrast, this compound exhibits a much lower affinity, with a Km value of about 211 µM. nih.gov This indicates that a significantly higher concentration of this compound is required to saturate the transporter compared to its L-enantiomer. Despite this substantial difference in affinity, the maximal transport velocity (Vmax) for both enantiomers is similar. nih.gov
This pronounced stereoselectivity is not unique to the human transporter. Research on the rat PCFT (rPCFT) has shown comparable results. The Km for L-amethopterin transport by rPCFT was found to be 2.1 µM, while the Km for this compound was 190 µM. nih.gov The uptake clearance of L-amethopterin by rPCFT was approximately 46-fold greater than that of this compound, highlighting the profound impact of stereochemistry on transport efficiency. jst.go.jpnih.gov This high degree of stereoselectivity in transport is a direct result of the differential affinities (Km values) of the enantiomers for the PCFT, not a difference in the maximum rate of transport (Vmax). nih.gov
Comparative Transport Kinetics of Amethopterin Enantiomers by PCFT
| Compound | Transporter | Km (µM) | Reference |
|---|---|---|---|
| L-Amethopterin | Human PCFT | ~5.0 | nih.gov |
| This compound | Human PCFT | 211 | nih.gov |
| L-Amethopterin | Rat PCFT | 2.1 | nih.gov |
| This compound | Rat PCFT | 190 | nih.gov |
The activity of the PCFT is highly dependent on the extracellular pH, with optimal transport occurring under acidic conditions. jst.go.jpcuni.cz Studies have shown that the uptake of both L-amethopterin and this compound by PCFT-expressing cells is pH-dependent, decreasing as the extracellular pH increases from 5.0 to 7.4. nih.gov This characteristic is consistent with the transporter's function as a proton-coupled symporter, where a higher concentration of protons (lower pH) drives the inward transport of substrates. The acidic microclimate at the surface of epithelial cells in the small intestine, therefore, creates an ideal environment for PCFT-mediated absorption of folates and their analogs. jst.go.jpnih.gov
Competitive inhibition studies further illuminate the stereoselective nature of PCFT. In these experiments, the uptake of a labeled substrate (e.g., [³H]-L-MTX) is measured in the presence of unlabeled competitors. Dixon plots have revealed that the uptake of L-amethopterin via the human PCFT is competitively inhibited by unlabeled L-amethopterin, this compound, and folic acid. nih.gov
The inhibition constants (Ki) provide a measure of the inhibitor's affinity for the transporter. For the human PCFT, the Ki values were approximately 3.6 µM for L-amethopterin, 180 µM for this compound, and 2.1 µM for folic acid. nih.gov Similarly, for the rat PCFT, the Ki values for L-amethopterin and this compound as inhibitors of L-amethopterin uptake were approximately 1.3 µM and 150 µM, respectively. nih.gov These results confirm that L-amethopterin and folic acid have a much higher affinity for the PCFT than this compound. The approximately 50-fold lower affinity of this compound compared to L-amethopterin underscores the transporter's stringent stereochemical requirements. nih.gov
Competitive Inhibition of L-Amethopterin Uptake by PCFT
| Inhibitor | Transporter | Ki (µM) | Reference |
|---|---|---|---|
| L-Amethopterin | Human PCFT | ~3.6 | nih.gov |
| This compound | Human PCFT | 180 | nih.gov |
| Folic Acid | Human PCFT | ~2.1 | nih.gov |
| L-Amethopterin | Rat PCFT | ~1.3 | nih.gov |
| This compound | Rat PCFT | 150 | nih.gov |
Reduced Folate Carrier (RFC) Interactions
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is another key transporter for folates and their analogs. Unlike PCFT, RFC functions optimally at a neutral pH and is responsible for folate transport into a wide variety of cells and tissues. jst.go.jpjst.go.jp
The human RFC also exhibits stereoselective transport of amethopterin enantiomers, although the degree of selectivity appears to differ from that of PCFT. In human RFC-expressing HEK293 cells, both L- and this compound competitively inhibited the uptake of [³H]-L-MTX. jst.go.jp The Ki value for this compound was found to be approximately 10-fold greater than that of L-amethopterin. jst.go.jp This resulted in the RFC-mediated uptake clearance of L-amethopterin being 15 to 30-fold greater than that of this compound. jst.go.jpnih.gov
Further studies in Caco-2 cells, a human colon adenocarcinoma cell line that expresses RFC, showed that this compound competitively inhibited folic acid uptake with a Ki value of approximately 120 µM, which was about 60-fold higher than the Ki for L-amethopterin (approximately 2 µM). nih.gov This indicates a significantly lower affinity of this compound for the human RFC compared to its L-isomer. nih.gov
Interestingly, preliminary results suggest that there may be species differences in the stereoselectivity of the RFC. While the human RFC clearly favors L-amethopterin, the rat RFC showed no significant difference in the uptake clearance between L- and this compound, with both enantiomers inhibiting uptake with very similar Ki values. jst.go.jp
Comparative Inhibition of Folate/Amethopterin Uptake by RFC
| Cell/Transporter System | Inhibitor | Ki (µM) | Fold Difference (D- vs L-Amethopterin) | Reference |
|---|---|---|---|---|
| Human RFC-expressing HEK293 cells | L-Amethopterin | - | ~10 | jst.go.jp |
| Human RFC-expressing HEK293 cells | This compound | - | ||
| Caco-2 cells (Human RFC) | L-Amethopterin | ~2 | ~60 | nih.gov |
| Caco-2 cells (Human RFC) | This compound | ~120 | ||
| Rat RFC | L-Amethopterin | Similar to D-MTX | No significant difference | jst.go.jp |
| Rat RFC | This compound | Similar to L-MTX |
Competitive Inhibition Dynamics of Folate and Amethopterin Enantiomers on RFC
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a primary transport system for folates in mammalian cells, functioning optimally at a neutral pH. cambridge.orgnih.govnih.gov It facilitates the cellular uptake of both natural folates and antifolate drugs like amethopterin. nih.govnih.gov The transporter operates as an antiporter, exchanging folates/antifolates for intracellular organic phosphates. cuni.cz
Studies utilizing human embryonic kidney (HEK293) cells expressing the human RFC (hRFC) have elucidated the stereoselective nature of amethopterin transport. Both L-amethopterin (L-MTX) and its optical isomer, this compound (D-MTX), act as competitive inhibitors of RFC-mediated uptake. nih.gov However, their affinities for the transporter differ significantly.
In HEK293 cells expressing two common variants of hRFC (H27-hRFC and R27-hRFC), this compound demonstrated a lower affinity for the transporter compared to L-amethopterin. nih.gov This is evidenced by the higher inhibition constant (Kᵢ) for this compound. The Kᵢ values for this compound were approximately 3.4 µM and 3.2 µM for the H27 and R27 variants, respectively, while the Kᵢ values for L-amethopterin were significantly lower at approximately 0.1 µM and 0.5 µM. nih.gov
This differential affinity results in a marked difference in transport efficiency. The uptake clearance of L-amethopterin by the H27-hRFC was about 15-fold greater than that of this compound. nih.gov This stereoselectivity was even more pronounced for the R27-hRFC variant, where the uptake clearance of L-amethopterin was over 30-fold greater than that of its D-enantiomer. nih.gov These findings highlight that the stereoselective transport of amethopterin enantiomers by RFC is primarily due to significant differences in their binding affinities to the carrier protein. nih.gov
Table 1: Competitive Inhibition of Amethopterin Enantiomers on Human Reduced Folate Carrier (hRFC) Variants
| Enantiomer | hRFC Variant | Inhibition Constant (Kᵢ) (µM) | Relative Uptake Clearance (L-MTX vs D-MTX) |
|---|---|---|---|
| This compound | H27-hRFC | ~3.4 | L-amethopterin is ~15-fold greater |
| L-Amethopterin | H27-hRFC | ~0.1 | |
| This compound | R27-hRFC | ~3.2 | L-amethopterin is >30-fold greater |
| L-Amethopterin | R27-hRFC | ~0.5 |
Other Membrane Transporters Involved in this compound Disposition
The canalicular multispecific organic anion transporter (cMOAT), also known as multidrug resistance-associated protein 2 (MRP2) or ABCC2, is a key transporter located on the apical (canalicular) membrane of hepatocytes responsible for the biliary excretion of a wide range of organic anions. nih.govresearchgate.netwikipedia.org Studies have shown that L-amethopterin is actively excreted into the bile via cMOAT/MRP2. nih.govresearchgate.net
Research using Eisai hyperbilirubinemic rats (EHBR), which have a hereditary defect in cMOAT/MRP2, demonstrated that the biliary excretion of L-amethopterin was significantly slower in these rats compared to normal rats. nih.govresearchgate.net In vitro studies with canalicular membrane vesicles confirmed ATP-dependent transport of L-amethopterin, which was absent in vesicles from EHBR. nih.gov
Interestingly, studies on the inhibitory effects of amethopterin enantiomers on this transporter revealed a higher affinity for the D-enantiomer. The inhibition constant (Kᵢ) for this compound was found to be 93 µM, which is significantly lower than the Kᵢ of 326 µM for L-amethopterin. nih.govresearchgate.net This indicates that this compound, the biologically inactive isomer, has a higher affinity for cMOAT/MRP2 than the active L-enantiomer. nih.govresearchgate.net The affinity of various methotrexate (B535133) analogs for cMOAT/MRP2 has been correlated with physicochemical parameters such as the octanol/water partition coefficient and the balance between polar and nonpolar surface areas. nih.gov
Table 2: Differential Affinity of Amethopterin Enantiomers for cMOAT/MRP2
| Compound | Transporter | Inhibition Constant (Kᵢ) (µM) |
|---|---|---|
| This compound | cMOAT/MRP2 | 93 |
| L-Amethopterin | cMOAT/MRP2 | 326 |
In addition to cMOAT/MRP2, other members of the multidrug resistance protein (MRP) family, specifically MRP1 (ABCC1) and MRP3 (ABCC3), are involved in the cellular efflux of amethopterin. aacrjournals.orgnih.gov These transporters can contribute to drug resistance by actively pumping amethopterin out of cells. aacrjournals.org
Human MRP3, in particular, has been shown to be an ATP-dependent transporter of L-amethopterin. aacrjournals.orgnih.gov Studies using membrane vesicles from cells overexpressing MRP3 demonstrated its competence in transporting L-amethopterin. aacrjournals.org Importantly, this transport is selective for the parent compound, as polyglutamylation of L-amethopterin, a process that occurs intracellularly, abolishes its transport by both MRP1 and MRP3. nih.gov This suggests that MRP1 and MRP3 function as primary efflux pumps for L-amethopterin before its metabolic conversion. nih.gov
MRP1 and MRP3 also transport physiological folates, which implies they could influence antifolate cytotoxicity by reducing intracellular folate levels. nih.gov The kinetic parameters for L-amethopterin transport have been determined for both MRP1 and MRP3, with Kₘ values of 2.15 mM and 0.62 mM, respectively. aacrjournals.org The interaction of this compound with MRP1 and MRP3 has not been as extensively characterized as that of the L-enantiomer. However, given the role of these transporters in the efflux of the parent drug, they are likely involved in the disposition of this compound as well. Studies on rat intestinal crypt cells (IEC-6) have suggested that Mrp3, located on the basolateral membrane, mediates the efflux of a fluorescein-methotrexate conjugate. nih.govphysiology.org
Cellular Uptake Dynamics of this compound
The cellular uptake of this compound, like its L-enantiomer, is primarily mediated by carrier proteins. nih.govjst.go.jp The dynamics of this uptake are stereoselective, with a clear preference for the L-form. nih.govjst.go.jp
The proton-coupled folate transporter (PCFT), which is highly expressed in the small intestine and plays a major role in the intestinal absorption of folates, also transports amethopterin enantiomers. jst.go.jpresearchgate.net Studies using rat PCFT (rPCFT) expressed in HEK293 cells showed that the uptake of this compound followed Michaelis-Menten kinetics, with a Kₘ value of 190 µM. jst.go.jp In contrast, the Kₘ for L-amethopterin was much lower at 2.1 µM. jst.go.jp This difference in affinity leads to a significantly greater uptake clearance for L-amethopterin, which was approximately 46-fold higher than that for this compound via the rPCFT. jst.go.jp This stereoselectivity is a key reason for the much lower oral bioavailability of this compound compared to L-amethopterin. jst.go.jp
The Reduced Folate Carrier (RFC) also demonstrates stereoselective uptake. As detailed in section 3.1.2.2, while both enantiomers are transported, the affinity and uptake clearance for this compound are substantially lower than for L-amethopterin. nih.gov The uptake process via RFC is dependent on extracellular pH, with increased uptake observed as the pH rises from 6.0 to 7.4. nih.gov
Table 3: Kinetic Parameters for Amethopterin Enantiomer Uptake by Folate Transporters
| Transporter | Enantiomer | Michaelis-Menten Constant (Kₘ) (µM) | Relative Uptake Clearance |
|---|---|---|---|
| Rat Proton-Coupled Folate Transporter (rPCFT) | This compound | 190 | L-amethopterin is ~46-fold greater |
| L-Amethopterin | 2.1 | ||
| Human Reduced Folate Carrier (hRFC - H27 variant) | L-Amethopterin | ~0.24 | L-amethopterin is ~15-fold greater |
| This compound | N/A (Kᵢ reported as ~3.4) | ||
| Human Reduced Folate Carrier (hRFC - R27 variant) | L-Amethopterin | ~0.47 | L-amethopterin is >30-fold greater |
| This compound | N/A (Kᵢ reported as ~3.2) |
Impact on Cellular Metabolic State (from broader amethopterin studies)
Amethopterin, primarily through the action of its L-enantiomer, exerts significant effects on cellular metabolism that extend beyond its well-known inhibition of dihydrofolate reductase (DHFR). nih.govnih.govproteopedia.orgpharmgkb.org These effects disrupt cellular energy balance and redox state. researchgate.netnih.gov
Studies have shown that amethopterin can inhibit mitochondrial respiration. It has been observed to inhibit State 3 respiration (ADP-stimulated) and decrease the respiratory control ratio, particularly with NAD+-linked substrates like glutamate (B1630785) and α-ketoglutarate. nih.gov This suggests an inhibition site upstream of the cytochrome b region in the electron transport chain. nih.gov
Treatment of cancer cells with amethopterin leads to signs of energy stress. researchgate.net This is characterized by an initial drop in ATP levels and a corresponding increase in the AMP/ATP and ADP/ATP ratios. researchgate.net This energy deficit activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. researchgate.netresearchgate.net AMPK activation, in turn, can promote an increase in oxidative metabolism and cellular respiration as a compensatory mechanism. researchgate.net
In addition to its effects on energy metabolism, amethopterin's disruption of folate-dependent one-carbon metabolism impacts the synthesis of purines and thymidylate, which are essential for DNA replication and repair. pharmgkb.orgtermedia.pl This leads to an accumulation of purine (B94841) synthesis intermediates, which can contribute to the activation of AMPK. researchgate.net The metabolic perturbations also affect the cellular redox state by depleting NADPH, which is necessary for the regeneration of reduced glutathione, a critical antioxidant. nih.gov
Mechanisms of Resistance and Differential Sensitivity
Transport-Related Resistance Mechanisms Affecting D-Amethopterin Uptake
The cellular uptake of folates and their analogues, such as amethopterin (B1665966), is a mediated process involving specific transport proteins. cambridge.orgcuni.cz Impairments in these transport systems represent a common mechanism of acquired resistance. researchgate.netashpublications.orgjst.go.jp The primary carriers involved in the transport of these compounds are the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). cambridge.orgnih.gov
Reduced Folate Carrier (RFC): The RFC is a major transporter for reduced folates and antifolates like methotrexate (B535133) in mammalian cells, functioning optimally at a neutral pH. nih.gov Resistance to amethopterin can arise from decreased expression or loss-of-function mutations in the RFC. cuni.czresearchgate.net Studies have shown that some resistant cell lines exhibit a reduced rate of amethopterin transport. researchgate.netpsu.edu The affinity of this compound for the RFC is notably lower than that of L-amethopterin. Research using HEK293 cells expressing human RFC (hRFC) demonstrated that this compound competitively inhibits L-amethopterin uptake, but with a significantly higher inhibition constant (Ki) of approximately 3.2 to 3.4 µM, compared to L-amethopterin's Ki of 0.1 to 0.5 µM. jst.go.jp This indicates a substantially lower binding affinity for the D-isomer. jst.go.jp The uptake clearance of L-amethopterin by hRFC can be 15 to 35 times greater than that of this compound, highlighting the stereoselective nature of this transporter. jst.go.jp
Proton-Coupled Folate Transporter (PCFT): The PCFT functions optimally at an acidic pH and plays a crucial role in the intestinal absorption of folates. cambridge.orgnih.govjst.go.jp Similar to the RFC, the PCFT also demonstrates stereoselectivity. The transport of this compound by the rat PCFT (rPCFT) is significantly less efficient than that of L-amethopterin. jst.go.jp The uptake clearance of L-amethopterin by rPCFT was found to be approximately 46-fold greater than that of this compound. jst.go.jp Kinetic studies revealed a much higher Michaelis constant (Km) for this compound (190 µM) compared to L-amethopterin (2.1 µM), indicating a lower affinity of the D-isomer for the transporter. jst.go.jp This difference in transport efficiency is a key factor in the differential bioavailability and cellular uptake of the two enantiomers. jst.go.jp
Folate Receptors (FRs): Folate receptors, particularly FRα, are high-affinity binding proteins that internalize folates and their analogs via endocytosis. nih.govresearchgate.netmdpi.com Overexpression of FRα has been linked to resistance to chemotherapy in some cancers. nih.govnih.gov While L-amethopterin can be transported via FRs, the efficiency of this compound transport through this mechanism is less characterized but is expected to be lower due to the stereospecificity of receptor-ligand interactions.
| Transporter | Substrate | Kinetic Parameter (Km or Ki) | Key Finding | Reference |
|---|---|---|---|---|
| Reduced Folate Carrier (hRFC) | L-Amethopterin | Ki: ~0.1 - 0.5 µM | L-amethopterin has a significantly higher affinity for hRFC than this compound. | jst.go.jp |
| This compound | Ki: ~3.2 - 3.4 µM | |||
| Proton-Coupled Folate Transporter (rPCFT) | L-Amethopterin | Km: 2.1 µM | The uptake of L-amethopterin by rPCFT is about 46 times more efficient than this compound. | jst.go.jp |
| This compound | Km: 190 µM |
Target-Related Resistance Mechanisms (e.g., Alterations in HpPPAT)
Resistance to this compound can also occur due to modifications in its intracellular targets. While the primary target for L-amethopterin is dihydrofolate reductase (DHFR), this compound has been identified as an inhibitor of Helicobacter pylori phosphopantetheine adenylyltransferase (HpPPAT), an enzyme crucial for coenzyme A biosynthesis in the bacterium. tandfonline.comresearchgate.netresearchgate.net
Virtual screening and subsequent experimental validation have shown that this compound can bind to and inhibit HpPPAT. tandfonline.comresearchgate.netscienceopen.com It acts as a mixed inhibitor with respect to both of the enzyme's substrates, phosphopantetheine (Ppant) and ATP, with inhibition constants (Ki) of 362.9 µM and 267.4 µM, respectively. tandfonline.comscienceopen.com Isothermal titration calorimetry determined a dissociation constant (Kd) of 31.16 µM for the binding of this compound to HpPPAT. researchgate.netscienceopen.com
Alterations in the structure of HpPPAT could potentially lead to resistance. Although specific mutations in HpPPAT conferring resistance to this compound have not been detailed in the available literature, it is a plausible mechanism. Based on the docked structure of this compound with HpPPAT, researchers suggest that modifications to the benzoyl ring and the C-terminal region of this compound could enhance its binding affinity and inhibitory efficacy. tandfonline.comscienceopen.com Conversely, mutations in the HpPPAT active site residues that interact with this compound (such as Pro8–Thr10, Asp12, His18, Ser39, Lys42, Arg88, Tyr98, and Arg133) could decrease this affinity, leading to a resistant phenotype. scienceopen.com
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Dissociation Constant (Kd) | Mechanism of Inhibition | Reference |
|---|---|---|---|---|---|
| HpPPAT | This compound | 362.9 µM (vs Ppant) | 31.16 µM | Mixed inhibitor | tandfonline.comresearchgate.netscienceopen.com |
| 267.4 µM (vs ATP) |
Comparative Analysis of Resistance Profiles with L-Amethopterin
The resistance profiles of this compound and L-amethopterin are intrinsically linked to their stereochemistry, which dictates their interaction with transport proteins and target enzymes.
The most striking difference lies in their transport. As detailed in section 4.1, both RFC and PCFT exhibit strong stereoselectivity, overwhelmingly favoring the transport of L-amethopterin over this compound. jst.go.jpjst.go.jp This means that a primary mechanism of resistance for L-amethopterin—reduced uptake due to impaired transporter function—would be even more pronounced for this compound, which is already poorly transported. researchgate.netjst.go.jpjst.go.jp The oral absorption of L-amethopterin is approximately 40-fold greater than that of this compound, a direct consequence of the stereoselective transport by PCFT in the intestine. jst.go.jpjst.go.jp
Regarding target enzymes, L-amethopterin is a potent inhibitor of DHFR, and resistance commonly arises from DHFR gene amplification or mutations that decrease the enzyme's affinity for the drug. jst.go.jpuq.edu.aunih.gov this compound is also known to inhibit DHFR, but its primary identified target in the context of H. pylori is HpPPAT. researchgate.net Resistance to this compound in this bacterium would likely involve alterations in HpPPAT, a mechanism distinct from the typical DHFR-mediated resistance seen with L-amethopterin in cancer cells. tandfonline.comresearchgate.net
Preclinical Methodologies and Research Models
In Vitro Cellular Models for Transport Studies
In vitro cell-based assays are fundamental in characterizing the transport kinetics of D-Amethopterin across biological membranes. These models allow for the controlled investigation of specific transporters and their stereoselective properties.
HEK293 Cell Lines Expressing Human and Rat Folate Transporters (hRFC, rPCFT)
Human Embryonic Kidney 293 (HEK293) cells are a versatile platform for studying transporter function due to their low endogenous transporter expression. By transfecting these cells to express specific folate transporters, such as the human Reduced Folate Carrier (hRFC) and the rat Proton-Coupled Folate Transporter (rPCFT), researchers can isolate and characterize the transport of this compound by these individual proteins.
Studies using HEK293 cells expressing the human proton-coupled folate transporter (PCFT) have demonstrated that the transport of amethopterin (B1665966) enantiomers is highly stereoselective. nih.gov The uptake of both L-Amethopterin and this compound is pH-dependent, decreasing as the extracellular pH rises from 5.0 to 7.4. nih.gov Kinetic analysis revealed that while the maximum transport velocity (Vmax) is similar for both enantiomers, the affinity (Km) for the transporter differs significantly. nih.gov The uptake clearance of L-Amethopterin is approximately 40-fold greater than that of this compound, a difference attributed to their varying affinities for the PCFT. nih.gov
Similarly, investigations utilizing HEK293 cells expressing the rat PCFT (rPCFT) have shown comparable stereoselective transport. jst.go.jpnih.gov The uptake of L-Amethopterin by rPCFT was competitively inhibited by both unlabeled L-Amethopterin and this compound, with Ki values of approximately 1.3 µM and 150 µM, respectively. jst.go.jpnih.gov The Km for this compound uptake by rPCFT was determined to be 190 µM, significantly higher than that of L-Amethopterin (2.1 µM), indicating a much lower affinity. jst.go.jpnih.gov This results in an approximately 46-fold greater uptake clearance for L-Amethopterin compared to this compound by the rat transporter. jst.go.jpnih.gov
Research on hRFC-expressing HEK293 cells also highlights stereoselectivity. jst.go.jp The transport of both enantiomers increases with a rise in extracellular pH from 6.0 to 7.4. jst.go.jp this compound competitively inhibits the uptake of L-Amethopterin, with Ki values of approximately 3.4 µM and 3.2 µM for two different hRFC variants (H27 and R27, respectively). jst.go.jp The uptake clearance of L-Amethopterin was found to be 15-fold to over 30-fold greater than that of this compound, depending on the hRFC variant, again due to significant differences in affinity. jst.go.jp
| Transporter | Compound | Kinetic Parameter | Value (µM) | Source |
|---|---|---|---|---|
| Human PCFT | L-Amethopterin | Km | ~5.0 | nih.gov |
| This compound | Km | 211 | nih.gov | |
| Rat PCFT | L-Amethopterin | Km | 2.1 | jst.go.jpnih.gov |
| Ki | ~1.3 | jst.go.jpnih.gov | ||
| This compound | Ki | ~150 | jst.go.jpnih.gov | |
| Human RFC (H27) | L-Amethopterin | Km | ~0.24 | jst.go.jp |
| This compound | Ki | ~3.4 | jst.go.jp | |
| Human RFC (R27) | L-Amethopterin | Km | ~0.47 | jst.go.jp |
| This compound | Ki | ~3.2 | jst.go.jp |
Caco-2 Cell Models for Intestinal Transport and Stereoselectivity
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for predicting human intestinal drug absorption. medtechbcn.com These cells differentiate to form a monolayer with morphological and functional similarities to the intestinal epithelium, making them ideal for transport studies. medtechbcn.com
In the context of this compound, Caco-2 cells have been instrumental in demonstrating the stereoselectivity of the human reduced folate carrier (RFC1). nih.gov Studies have shown that L-Amethopterin competitively inhibits the uptake of folic acid with a Ki value of approximately 2 µM. nih.gov In contrast, this compound also acts as a competitive inhibitor but with a much higher Ki value of about 120 µM, indicating a 60-fold lower affinity for RFC1 compared to its L-enantiomer. nih.gov This pronounced stereoselectivity observed in Caco-2 cells is consistent with the differences seen in the oral absorption of amethopterin enantiomers in humans. nih.gov
Cultured Carcinoma and Leukemia Cell Lines for Resistance Studies
Cultured cancer cell lines are crucial for investigating the mechanisms of drug resistance. pjms.com.pk Resistance to antifolates like amethopterin can arise from several mechanisms, including impaired transport into the cell, increased drug efflux, mutations in the target enzyme (dihydrofolate reductase, DHFR), or gene amplification leading to overexpression of DHFR. pjms.com.pkashpublications.org
Studies on L1210 leukemia cells have shown that resistance can be linked to elevated levels of intracellular DHFR or to an impaired rate of amethopterin transport. researchgate.net In some resistant sublines, the transport of 5-methyltetrahydrofolate was also depressed, suggesting a stable change in the folate transport system. researchgate.net The frequency of mutation to amethopterin resistance in human leukemic cells has been observed to be as high as one in 10^6 cells. pnas.org
Research has also identified that in some leukemia cell lines, resistance to methotrexate (B535133) is due to decreased transport of the drug into the cells. researchgate.net Furthermore, certain human carcinoma cell lines exhibit significant folate transport activity at an acidic pH, indicative of PCFT expression, while this is poorly expressed in leukemia cells. cuni.cz This differential expression of folate transporters can influence the sensitivity of different cancer types to antifolate drugs.
In Silico Approaches for Target Identification and Ligand Docking
In silico methods, such as molecular docking, are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net These approaches are valuable for identifying potential drug targets and for understanding the molecular basis of ligand-protein interactions. nih.govmdpi.com
In the study of this compound, molecular docking has been used to investigate its interaction with potential targets. For instance, docking studies were employed to model the binding of this compound to Helicobacter pylori phosphopantetheine adenylyltransferase (HpPPAT). researchgate.net These models predicted that this compound could bind in the dinucleotide-binding site of the enzyme. researchgate.net The CDOCKER model, specifically, suggested that this compound could simultaneously occupy the ATP- and 4'-phosphopantetheine-binding sites. scienceopen.com The docked model revealed potential hydrogen bonds between this compound and key residues of HpPPAT, as well as several nonpolar interactions, providing a structural hypothesis for its inhibitory activity. researchgate.net
Biochemical Assays for Enzyme Inhibition and Binding Affinity
Biochemical assays are essential for quantifying the interaction between a compound and its target enzyme, providing data on inhibition mechanisms and binding strength.
Isothermal Titration Calorimetry (ITC) Applications
Isothermal titration calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH°, and entropy, ΔS°). d-nb.info
ITC has been utilized to characterize the binding of this compound to HpPPAT. scienceopen.complos.orgresearchgate.net These experiments showed that the binding is an exothermic process. plos.orgresearchgate.net By fitting the titration data, a dissociation constant (Kd) of 31.16 ± 0.34 µM was determined, indicating a micromolar binding affinity. scienceopen.complos.org The stoichiometry of the interaction was found to be approximately 1:1. scienceopen.complos.org The thermodynamic parameters for the binding of this compound to HpPPAT were also calculated, with a standard-state enthalpy (ΔH°) of -12.10 ± 3.74 kJ/mol and a standard-state entropy (ΔS°) of 45.69 ± 1.23 J/mol/K. scienceopen.complos.org These findings, combined with steady-state kinetic inhibition assays which identified this compound as a mixed inhibitor, provide a comprehensive picture of its interaction with HpPPAT. scienceopen.complos.org
| Target Enzyme | Compound | Parameter | Value | Source |
|---|---|---|---|---|
| HpPPAT | This compound | Binding Affinity (Kd) | 31.16 ± 0.34 µM | scienceopen.complos.org |
| Stoichiometry (n) | 1.071 ± 0.211 | scienceopen.complos.org | ||
| Enthalpy (ΔH°) | -12.10 ± 3.74 kJ/mol | scienceopen.complos.org | ||
| Entropy (ΔS°) | 45.69 ± 1.23 J/mol/K | scienceopen.complos.org |
Michaelis-Menten and Dixon Plot Analyses for Enzyme and Transporter Kinetics
The kinetic properties of this compound have been characterized in relation to its interaction with biological transporters and enzymes, utilizing Michaelis-Menten and Dixon plot analyses. These studies are crucial for understanding the affinity and transport dynamics of the compound.
Research into the stereoselective transport of amethopterin enantiomers by the proton-coupled folate transporter (PCFT) reveals significant differences between the D- and L-isomers. In studies using PCFT-expressing HEK293 cells, the initial uptake rate of this compound followed Michaelis-Menten kinetics, yielding a Michaelis constant (Kₘ) value of 211 µM. nih.gov A similar study involving the rat proton-coupled folate transporter (rPCFT) also showed that this compound uptake conformed to Michaelis-Menten kinetics, with a Kₘ value of 190 µM. nih.gov The maximum transport velocity (Vₘₐₓ) for this compound was found to be similar to that of its L-enantiomer, L-Amethopterin. nih.gov This indicates that the substantial difference in uptake clearance between the two isomers (approximately 40-fold) is due to the difference in their Kₘ values rather than their Vₘₐₓ values. nih.gov
Dixon plot analyses have been employed to determine the inhibitory effects of this compound on transporter activity. These plots revealed that this compound acts as a competitive inhibitor of L-Amethopterin uptake. nih.govjst.go.jp In studies with the human PCFT, this compound exhibited an inhibition constant (Kᵢ) of approximately 180 µM. nih.gov Similarly, when tested against the rat PCFT, this compound competitively inhibited L-Amethopterin uptake with a Kᵢ value of 149 µM. jst.go.jp Research on the human reduced folate carrier (RFC1) in Caco-2 cells also demonstrated competitive inhibition by this compound, with a Kᵢ value of approximately 180 µM. nih.gov These findings consistently show that the affinity of this compound for these folate transporters is significantly lower than that of L-Amethopterin. jst.go.jpnih.gov
Beyond transporters, the enzyme kinetics of this compound have been studied in the context of its antimicrobial properties. This compound was identified as a mixed inhibitor of Helicobacter pylori phosphopantetheine adenylyltransferase (HpPPAT), an essential enzyme for the bacterium's viability. nih.gov
Kinetic Parameters for this compound
| System | Kinetic Parameter | Value (µM) | Reference |
|---|---|---|---|
| Human Proton-Coupled Folate Transporter (PCFT) | Kₘ | 211 | nih.gov |
| Rat Proton-Coupled Folate Transporter (rPCFT) | Kₘ | 190 | nih.gov |
| Human Proton-Coupled Folate Transporter (PCFT) | Kᵢ | 180 | nih.gov |
| Rat Proton-Coupled Folate Transporter (rPCFT) | Kᵢ | 149 | jst.go.jp |
| Human Reduced Folate Carrier (RFC1) | Kᵢ | 180 | nih.gov |
Microbiological Models for Antimicrobial Activity Assessment
The antimicrobial potential of this compound has been evaluated using specific microbiological models. A key target identified is the bacterium Helicobacter pylori, a major agent in human gastritis. nih.gov
In a study targeting H. pylori, this compound was identified as a potential inhibitor of the essential enzyme phosphopantetheine adenylyltransferase (HpPPAT). nih.gov The inactivation of this enzyme is known to prevent bacterial viability. The research demonstrated that this compound could suppress the viability of H. pylori. Following treatment with the compound, the bacteria exhibited morphological changes consistent with cell death. nih.gov The binding affinity of this compound to HpPPAT was in the micromolar range, suggesting it is a potent candidate for further development. nih.gov
Additionally, early studies on the bacterium Diplococcus pneumoniae (now known as Streptococcus pneumoniae) investigated the transport of amethopterin. These studies described a system for amethopterin uptake that resembles active transport, which is crucial for the drug's action within the bacterium. asm.org This transport system is energy-dependent and conforms to Michaelis-Menten kinetics, highlighting a specific mechanism through which the compound enters the bacterial cell to exert its effects. asm.org
Antimicrobial Activity of this compound
| Microorganism | Target/Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Helicobacter pylori | Phosphopantetheine adenylyltransferase (HpPPAT) | Inhibition of enzyme activity, suppression of viability, induction of cell death morphology. | nih.gov |
| Diplococcus pneumoniae | Active Transport System | Uptake into the bacterial cell via an energy-dependent system. | asm.org |
Genetic Alteration Studies in Prokaryotic Systems
Studies involving genetic alterations in prokaryotic systems have provided insight into mechanisms of resistance to amethopterin. Research using the bacterium Diplococcus pneumoniae has been particularly informative. asm.orgasm.org
In these studies, various mutations were identified that confer resistance to amethopterin. asm.org These genetic alterations were found to directly impact the active transport system responsible for the drug's uptake. In mutant strains exhibiting 10- to 100-fold resistance, the rate of amethopterin transport was significantly reduced. asm.org
Kinetic analysis of the transport system in these resistant mutants revealed a distinct change compared to the wild-type strain. While the maximum transport velocity (Vₘₐₓ) remained approximately the same, the Michaelis constant (Kₘ) of the transport system was increased in all mutant strains. asm.org The Kₘ value for the wild-type system was 0.9 x 10⁻⁶ M, whereas the values for the various mutants ranged from 2.5 x 10⁻⁶ M to 9.0 x 10⁻⁶ M. asm.orgasm.org This increase in Kₘ suggests that the genetic alterations resulted in a reduced binding affinity of the carrier component for amethopterin, thereby impairing its transport into the cell and leading to resistance. asm.orgpsu.edu
Future Research Trajectories and Therapeutic Potential
Development of Novel Antimicrobial Agents Based on D-Amethopterin Scaffolds
The search for novel antibiotics is critical to combat the rise of multidrug-resistant bacteria. mdpi.com The structural framework of this compound has emerged as a promising starting point, or "scaffold," for designing new antimicrobial drugs. nih.govresearchgate.net Research has specifically identified this compound as a potential inhibitor of Helicobacter pylori phosphopantetheine adenylyltransferase (HpPPAT). nih.govplos.org This enzyme is crucial as it catalyzes a vital step in the biosynthesis of coenzyme A, and its inactivation can prevent bacterial viability. nih.govplos.org
The targeting of HpPPAT is a promising strategy because the enzyme shares very little structural similarity with its human counterpart, which could minimize side effects and damage to the gut microbiota. researchgate.net In studies, this compound was identified through virtual high-throughput screening as a compound capable of blocking HpPPAT activity and suppressing the viability of H. pylori. nih.govplos.org Following treatment with this compound, H. pylori bacteria showed morphological changes associated with cell death. nih.govplos.org These findings suggest that this compound is a potent enough lead compound for subsequent drug development aimed at treating H. pylori infections. nih.gov The compound has also demonstrated antibacterial activity against Pneumocystis carinii. researchgate.net
Table 1: Research Findings on this compound as a Potential Antimicrobial Agent
| Target Organism | Target Enzyme | Key Findings | Reference |
| Helicobacter pylori | Phosphopantetheine Adenylyltransferase (HpPPAT) | This compound inhibits HpPPAT activity, suppresses bacterial viability, and induces cell death. | nih.gov, plos.org |
| Pneumocystis carinii | Dihydrofolate Reductase (DHFR) | This compound inhibits DHFR activity. | researchgate.net, plos.org |
Strategies for Enhancing Target Affinity and Selectivity of this compound
While this compound shows promise, its natural binding affinity for novel targets like HpPPAT is in the micromolar range, indicating that optimization is necessary to improve its inhibitory effectiveness for clinical applications. nih.govplos.org Research has focused on several strategies to enhance the affinity and selectivity of this compound-based compounds.
A primary strategy involves rational drug optimization using computational models. nih.gov By characterizing the interaction network between this compound and the HpPPAT binding site, researchers can identify specific chemical modifications to the this compound scaffold that could strengthen these interactions. nih.govplos.org this compound acts as a mixed inhibitor, simultaneously occupying the binding sites for both 4'-phosphopantetheine (B1211885) and ATP on the HpPPAT enzyme. nih.govplos.org Although it binds to HpPPAT, the binding enthalpy is small, suggesting that increasing the number of specific interactions is necessary to boost its potency. plos.org
Isothermal titration calorimetry (ITC) has been used to determine the binding affinity of this compound for HpPPAT, yielding a dissociation constant (Kd) in the low micromolar range. researchgate.net The inhibition constant (Ki) was also determined to be in the micromolar range. researchgate.net Computational methods, such as molecular dynamics simulations and free energy calculations, can be employed to design these modifications to result in improved affinity and selectivity. mdpi.com These in silico tools help evaluate a large number of candidate molecules without the need for immediate synthesis, making the process of discovering more potent and selective inhibitors more efficient. researchgate.net
Table 2: Binding and Inhibition Data for this compound against HpPPAT
| Parameter | Value | Method | Significance | Reference |
| Dissociation Constant (Kd) | 31.16 ± 0.34 µM | Isothermal Titration Calorimetry (ITC) | Measures binding affinity; micromolar range suggests it's a viable lead compound. | researchgate.net |
| Inhibition Constant (Ki) | 362.9 µM | Steady-State Kinetic Inhibition Assay | Measures inhibitory potency; supports its role as a mixed inhibitor. | researchgate.net |
Elucidating the Full Pharmacological Profile of this compound Beyond Folate Pathways
The established mechanism of this compound (Methotrexate) in cancer treatment is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA, RNA, and proteins. wikipedia.org However, its therapeutic effects, particularly in autoimmune diseases like rheumatoid arthritis, are thought to involve multiple mechanisms beyond simple DHFR inhibition. wikipedia.orgnih.gov
In the context of rheumatoid arthritis, this compound's action is believed to include the inhibition of other enzymes involved in purine (B94841) metabolism. wikipedia.org A key target is the enzyme AICAR transformylase (ATIC). nih.gov Inhibition of AICAR transformylase leads to the accumulation of adenosine, which then stimulates cell surface receptors, resulting in a systemic anti-inflammatory effect. nih.govdrugbank.com This mechanism is distinct from its role in the folate pathway.
Furthermore, research suggests this compound can suppress T-cell activation, selectively down-regulate B-cells, and inhibit methyltransferase activity, which deactivates enzymes relevant to immune system function. wikipedia.orgnih.gov It may also inhibit the binding of interleukin-1 beta (IL-1β) to its cell surface receptor, further contributing to its anti-inflammatory properties. wikipedia.orgnih.gov Inside cells, this compound is converted into polyglutamated forms, which are more potent inhibitors of not only DHFR but also other enzymes like thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide transformylase (AICART). nih.gov This metabolic conversion into a more active form is a key step that defines its broader pharmacological effects. nih.gov Understanding this pleiotropic, or multi-faceted, mechanism of action is crucial for exploring new therapeutic applications and optimizing its use in existing ones. nih.gov
Table 3: Known Molecular Targets of this compound (Methotrexate)
| Target Enzyme/Process | Pathway | Primary Therapeutic Area | Reference |
| Dihydrofolate Reductase (DHFR) | Folate Metabolism | Cancer, Autoimmune Diseases | wikipedia.org, pharmgkb.org |
| AICAR Transformylase (ATIC) | Purine Metabolism | Autoimmune Diseases | nih.gov |
| Thymidylate Synthase (TYMS) | Pyrimidine Synthesis | Cancer | nih.gov |
| T-cell Activation | Immune Regulation | Autoimmune Diseases | wikipedia.org |
| Interleukin-1β Binding | Inflammatory Signaling | Autoimmune Diseases | wikipedia.org, nih.gov |
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for studying D-Amethopterin’s pharmacokinetics in vitro?
- Methodological Answer : Use compartmental modeling to track absorption, distribution, and elimination phases. Validate assays via high-performance liquid chromatography (HPLC) with UV detection to quantify drug concentrations. Ensure pH stability (6.8–7.4) in buffer systems to mimic physiological conditions. Include control groups for metabolite interference analysis .
Q. How do researchers standardize dose-response curves for this compound in cancer cell lines?
- Methodological Answer : Optimize cell viability assays (e.g., MTT or ATP-based luminescence) with triplicate technical replicates. Normalize data to vehicle controls and apply non-linear regression (e.g., four-parameter logistic curve) to calculate IC50 values. Account for batch-to-batch variability in cell culture media .
Q. What statistical methods resolve contradictions in this compound efficacy data across preclinical studies?
- Methodological Answer : Conduct meta-analysis using random-effects models to address heterogeneity. Stratify studies by variables like tumor type, dosing regimen, and endpoint criteria (e.g., progression-free survival vs. tumor volume). Apply sensitivity analysis to identify outlier datasets .
II. Advanced Research Inquiries
Q. How can researchers differentiate this compound’s target-specific effects from off-target cytotoxicity in transcriptomic datasets?
- Methodological Answer : Integrate RNA-seq data with CRISPR-Cas9 knockout libraries to validate gene-drug interactions. Use pathway enrichment tools (e.g., GSEA) to prioritize apoptosis-related pathways. Apply machine learning classifiers (e.g., random forests) to distinguish on-target vs. bystander effects .
Q. What strategies mitigate resistance mechanisms in this compound-treated malignancies?
- Methodological Answer : Combine drug efflux pump inhibitors (e.g., verapamil) with this compound to overcome ABC transporter-mediated resistance. Profile resistance markers (e.g., DHFR mutations) via Sanger sequencing. Validate synergy using Chou-Talalay combination index models .
Q. How do researchers validate this compound’s intracellular uptake using advanced imaging techniques?
- Methodological Answer : Employ confocal microscopy with fluorescently tagged analogs (e.g., FITC-conjugated this compound). Quantify subcellular localization via colocalization coefficients (e.g., Pearson’s correlation) with organelle-specific dyes (e.g., LysoTracker). Cross-validate with LC-MS/MS for absolute quantification .
III. Data Interpretation and Reproducibility
Q. What criteria establish reproducibility in this compound’s antitumor activity across animal models?
- Methodological Answer : Adopt the ARRIVE 2.0 guidelines for preclinical studies. Report tumor volume measurements with intra- and inter-observer variability (<15%). Use power analysis to justify sample sizes (n ≥ 8 per group). Share raw data in public repositories (e.g., Figshare) .
Q. How should researchers address batch variability in this compound synthesis for in vivo studies?
- Methodological Answer : Characterize purity (>98%) via nuclear magnetic resonance (NMR) and mass spectrometry. Include stability studies under storage conditions (−80°C vs. 4°C). Document synthesis protocols in supplementary materials with step-by-step reaction parameters .
IV. Methodological Resources
Table 1 : Key Parameters for this compound Bioanalytical Assays
| Parameter | HPLC-UV Validation | LC-MS/MS Validation |
|---|---|---|
| Linearity Range | 0.1–50 µg/mL | 0.01–10 µg/mL |
| Intra-day Precision (%RSD) | <5% | <3% |
| Recovery Rate | 92–105% | 95–108% |
| Reference |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
